molecular formula C5H4BCl2NO2 B1418852 2,3-Dichloropyridine-5-boronic acid CAS No. 1072944-15-0

2,3-Dichloropyridine-5-boronic acid

Cat. No. B1418852
CAS RN: 1072944-15-0
M. Wt: 191.81 g/mol
InChI Key: DRJYUOQTLCPXHE-UHFFFAOYSA-N
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Description

2,3-Dichloropyridine-5-boronic acid is a chemical compound with the molecular formula C5H4BCl2NO2 . It is a type of boronic acid, a class of compounds that have been widely studied in medicinal chemistry .


Synthesis Analysis

The synthesis of 2,3-Dichloropyridine-5-boronic acid and similar compounds often involves cross-coupling reactions with arylboronic acids . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloropyridine-5-boronic acid consists of a pyridine ring with two chlorine atoms and a boronic acid group . The exact mass of the molecule is 190.9712139 g/mol .


Chemical Reactions Analysis

2,3-Dichloropyridine-5-boronic acid can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions with arylboronic acids .


Physical And Chemical Properties Analysis

2,3-Dichloropyridine-5-boronic acid has a molecular weight of 191.81 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a topological polar surface area of 53 Ų .

Scientific Research Applications

1. Synthesis of Pyridinyl Boronic Acids and Esters “2,3-Dichloropyridine-5-boronic acid” is utilized in the synthesis of various pyridinyl boronic acids and esters. These compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions which are pivotal for constructing complex molecules .

Catalyst in Cross-Coupling Reactions

This compound acts as a catalyst in cross-coupling reactions with arylboronic acids. The presence of a palladium catalyst facilitates these reactions, which are essential in the pharmaceutical industry for creating diverse chemical entities .

GPR40 Agonist Research

Although not directly mentioned for “2,3-Dichloropyridine-5-boronic acid”, dichloropyridines are known to control the biological activity of GPR40, a receptor involved in various physiological processes. This suggests potential research applications in biochemical assays related to GPR40 .

Sensing Applications

Boronic acids, including derivatives like “2,3-Dichloropyridine-5-boronic acid”, have utility in sensing applications due to their interactions with diols and Lewis bases such as fluoride or cyanide anions. This can lead to applications in both homogeneous assays and heterogeneous detection systems .

Synthesis of Borinic Acid Derivatives

This compound may be used in the synthesis of borinic acid derivatives under optimal conditions, which have applications in various chemical reactions and potential pharmaceutical uses .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichloropyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its stability, solubility, and the conditions under which it is used.

Result of Action

The result of the action of 2,3-Dichloropyridine-5-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of 2,3-Dichloropyridine-5-boronic acid is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is generally environmentally benign . Its efficacy and stability can be tailored for application under specific SM coupling conditions .

Safety and Hazards

When handling 2,3-Dichloropyridine-5-boronic acid, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Future Directions

The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(5,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJYUOQTLCPXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671959
Record name (5,6-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloropyridine-5-boronic acid

CAS RN

1072944-15-0
Record name B-(5,6-Dichloro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloropyridine-5-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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